2',3,3,4'-Tetramethylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of butyrophenone derivatives is a topic of interest in the field of medicinal chemistry. For instance, the paper titled "Synthesis and antidopaminergic activity of some 3-(aminomethyl)tetralones as analogues of butyrophenone" describes the synthesis of 3-(aminomethyl)tetralones starting from beta-benzoylpropionic acid, leading to compounds with potential dopamine antagonist activity . Although this does not directly describe the synthesis of 2',3,3,4'-Tetramethylbutyrophenone, it provides a general pathway for synthesizing butyrophenone derivatives that could be relevant.

Molecular Structure Analysis

The molecular structure of butyrophenone derivatives is crucial for their biological activity. The paper on the synthesis of 3-(aminomethyl)tetralones reports that the tetralone moiety is not critical for antidopaminergic activity, suggesting that the butyrophenone pharmacophores are the active sites . This information could be extrapolated to understand the importance of the butyrophenone core in 2',3,3,4'-Tetramethylbutyrophenone.

Chemical Reactions Analysis

The paper titled "Unexpected identification and characterization of a cathinone precursor in the new psychoactive substance market: 3',4'-methylenedioxy-2,2-dibromobutyrophenone" discusses a precursor in the synthesis of synthetic cathinones . Although this compound is structurally different from 2',3,3,4'-Tetramethylbutyrophenone, it highlights the reactivity of the butyrophenone moiety in forming psychoactive substances. This could suggest that 2',3,3,4'-Tetramethylbutyrophenone may also undergo reactions leading to biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyrophenone derivatives are not directly discussed in the provided papers. However, the paper on leukotriene receptor antagonists mentions that for high antagonist activity, the acetophenone should be substituted in the 2-position by a hydroxyl group . This suggests that the substitution pattern on the butyrophenone core can significantly affect the physical and chemical properties of the compound, which would be relevant for 2',3,3,4'-Tetramethylbutyrophenone.

Applications De Recherche Scientifique

Analytical Characterization

2',3,3,4'-Tetramethylbutyrophenone has been identified and characterized in various analytical studies. For instance, a variant of it, 3',4'-methylenedioxy-2,2-dibromobutyrophenone, was characterized using a range of analytical techniques like infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance. This substance is a precursor in the synthesis of synthetic cathinone derivatives, highlighting its importance in forensic science and drug research (Armenta, Gil, Ventura, & Esteve-Turrillas, 2019).

Synthesis and Photochemistry

The compound has applications in the field of synthesis and photochemistry. Research on chiral N-acylated alpha-amino derivatives of p-methylbutyrophenone, similar to 2',3,3,4'-Tetramethylbutyrophenone, shows the potential of these compounds in stereoselective synthesis, important for developing pharmaceuticals and chemicals with specific chiral properties (Griesbeck & Heckroth, 2002).

Biosynthesis

Research into biosynthesis of related compounds, such as phlorisovalerophenone, demonstrates the ability to produce these chemicals using microbial cell factories like Escherichia coli. This approach offers a sustainable and efficient method for producing complex organic compounds (Zhou et al., 2016).

Photocatalysis

The compound also finds application in photocatalysis research. Studies involving carbon-modified TiO2 catalysts for photocatalytic degradation under visible light irradiation indicate the role of similar compounds in environmental remediation and pollution control (Cheng, Sun, Jin, & Xu, 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of butyrophenone have been synthesized and evaluated for their potential as dopamine antagonists, indicating the compound's relevance in the development of new therapeutic agents (Cortizo et al., 1991).

Propriétés

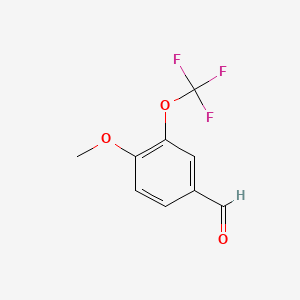

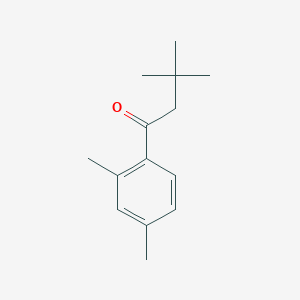

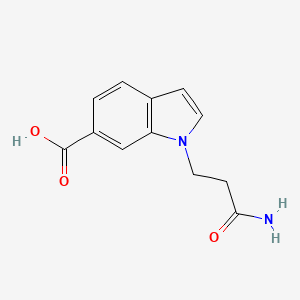

IUPAC Name |

1-(2,4-dimethylphenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-7-12(11(2)8-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKWTIRFZNCHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642391 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3,3,4'-Tetramethylbutyrophenone | |

CAS RN |

898764-47-1 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)